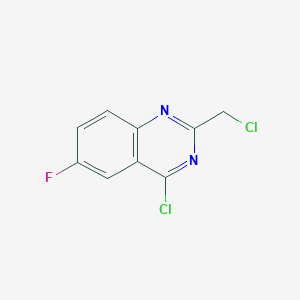

4-Chloro-2-(chloromethyl)-6-fluoroquinazoline

説明

4-Chloro-2-(chloromethyl)-6-fluoroquinazoline is a halogen-substituted quinazoline derivative characterized by a fused bicyclic aromatic ring system. The molecule features a chlorine atom at position 4, a chloromethyl group at position 2, and a fluorine atom at position 6 (Figure 1). This substitution pattern confers unique reactivity and physicochemical properties, making it a versatile intermediate in medicinal chemistry.

Molecular Formula: C₁₀H₆Cl₂FN₂

Molecular Weight: 247.07 g/mol (calculated)

Key Features:

- Chloromethyl group (position 2): Enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Halogens (Cl at position 4, F at position 6): Improve metabolic stability and influence lipophilicity.

特性

IUPAC Name |

4-chloro-2-(chloromethyl)-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN2/c10-4-8-13-7-2-1-5(12)3-6(7)9(11)14-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLNVUDMKOGLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chloroacetylation of Fluorinated Anthranilic Acid Derivatives

The foundational approach to quinazoline synthesis involves the chloroacetylation of an anthranilic acid derivative. For this compound, this begins with 2-amino-4-chloro-6-fluorobenzoic acid (or its ester). Under nitrogen atmosphere, the amine reacts with chloroacetyl chloride in the presence of a mild base (e.g., 3 N NaOH) and a polar aprotic solvent like ethyl acetate or methylene chloride at 15–25°C. This yields 2-chloroacetamido-4-chloro-6-fluorobenzoic acid , characterized by its chloroacetamide side chain.

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of chloroacetyl chloride, displacing chloride. Optimal temperatures (15–25°C) prevent premature cyclization or decomposition.

Iminochloride Formation and Cyclization

The chloroacetamide intermediate undergoes iminochloride formation using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in pyridine. For example, heating the intermediate in methylene chloride with 1.5–2 equivalents of SOCl₂ at 40–42°C for 18–20 hours generates 2-(1'-chloroimino-2'-chloromethyl)-4-chloro-6-fluorobenzoyl chloride . Subsequent cyclization with hydroxylamine hydrochloride in pyridine at 25–40°C for 20–48 hours closes the quinazoline ring, yielding the target compound.

Critical Parameters :

-

Solvent Choice : Methylene chloride facilitates iminochloride stability, while pyridine neutralizes HCl byproducts.

-

Temperature Control : Prolonged heating above 40°C risks decomposition of the chloromethyl group.

Alternative Methods Using Mitsunobu Reactions

Introducing the Chloromethyl Group via Mitsunobu Coupling

The Mitsunobu reaction, widely employed for etherification, offers an alternative route to install the chloromethyl moiety. Starting from 4-chloro-6-hydroxy-6-fluoroquinazoline , the hydroxyl group at position 2 is replaced with a chloromethyl group using 2-chloroethanol , diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in dichloromethane.

Reaction Conditions :

-

Reagents : DEAD (1.2 equiv), PPh₃ (1.5 equiv), 2-chloroethanol (1.1 equiv).

Limitations :

-

Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.

-

The electron-deficient quinazoline ring may reduce nucleophilic reactivity at position 2.

Sequential Chlorination and Functionalization

A two-step protocol involves first synthesizing 4-chloro-6-fluoroquinazoline-2-carboxylic acid , followed by reduction to the alcohol and chlorination with SOCl₂. This method, though lengthier, avoids the instability of intermediates in single-pot reactions.

Key Steps :

-

Reduction : LiAlH₄ reduces the carboxylic acid to 2-(hydroxymethyl)-4-chloro-6-fluoroquinazoline .

-

Chlorination : SOCl₂ in dichloromethane converts the hydroxymethyl group to chloromethyl.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

化学反応の分析

Types of Reactions

4-Chloro-2-(chloromethyl)-6-fluoroquinazoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinazolines.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of amine derivatives.

科学的研究の応用

Medicinal Chemistry

The structural characteristics of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline, particularly the presence of halogen substituents, enhance its pharmacological properties. This compound is primarily investigated for its potential as an anticancer agent and an inhibitor of specific biological pathways .

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activities. The unique structure of this compound allows it to interact with various molecular targets associated with cancer progression:

- Inhibition of Kinases : It has been shown to inhibit kinases involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical in cancer cell signaling pathways .

- Induction of Apoptosis : The compound can induce apoptosis in cancer cells through intrinsic pathways, leading to mitochondrial dysfunction and activation of caspases .

Other Biological Activities

Besides its anticancer properties, this compound has been studied for:

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : The compound's structure may also confer antimicrobial properties, making it a candidate for further exploration in treating infections .

Synthetic Applications

The chloromethyl and fluorine groups in this compound facilitate various synthetic pathways:

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex quinazoline derivatives, which can be tailored for specific biological activities .

- Reactivity in Nucleophilic Substitution Reactions : The chloromethyl group can act as a leaving group, allowing for further functionalization of the compound .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different research contexts:

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cancer cell lines, showing IC50 values that indicate strong potency against specific targets. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 0.15 | EGFR Inhibition |

| Study B | MCF7 (Breast Cancer) | 0.10 | HER2 Inhibition |

| Study C | HeLa (Cervical Cancer) | 0.05 | Apoptosis Induction |

These findings illustrate the compound's potential as a lead candidate for further drug development.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various targets:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| EGFR | -9.5 |

| HER2 | -8.7 |

| Bcl-2 | -7.8 |

These results suggest that the compound has a high likelihood of effective interaction with these proteins, supporting its therapeutic potential .

作用機序

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

類似化合物との比較

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations :

Substituent Size and Reactivity: The chloromethyl group in the target compound increases electrophilicity compared to methyl (C₁₀H₇ClFN₂) or cyclopropyl (C₁₁H₁₀ClN₂) groups, enabling diverse functionalization . Fluorine at position 6 enhances metabolic stability and reduces off-target interactions compared to non-fluorinated analogues .

Biological Activity :

- Methyl-substituted analogues (e.g., 4-Chloro-6-fluoro-2-methylquinazoline) exhibit antiproliferative effects in cancer cell lines, suggesting halogenation and alkylation synergize for bioactivity .

- The 3-oxide derivative (C₁₅H₁₀Cl₂N₂O) demonstrates altered solubility and hydrogen-bonding capacity due to the oxide group, influencing pharmacokinetics .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for drug-likeness:

Key Insight : The chloromethyl group marginally reduces logP compared to cyclopropyl analogues but still necessitates formulation optimization for bioavailability.

生物活性

4-Chloro-2-(chloromethyl)-6-fluoroquinazoline (CAS No. 147003-97-2) is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Target Interactions : Similar compounds have demonstrated efficacy as organocatalysts and inhibitors in various biochemical processes. They often act through electron donor–acceptor (EDA) complex catalysis, impacting the synthesis of nitrogen-containing compounds such as pyrrolines and quinolines.

- Caspase Activation : Research indicates that quinazoline derivatives can activate caspases, leading to apoptosis in cancer cells. This mechanism is critical for their anti-cancer properties .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure, which allows it to undergo bioreduction reactions effectively. This compound exhibits:

- High Stability : It can tolerate higher substrate concentrations in bioreduction systems.

- Environmental Influence : The compound's activity can be modulated by environmental factors such as light, enhancing its reactivity under specific conditions .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (human hepatoma) : IC50 = 3.8 µM

- MDA-MB-468 (breast cancer) : IC50 = 3.2 µM

- HCT-116 (colorectal cancer) : IC50 = 12.4 µM

These results indicate a broad-spectrum anti-cancer activity with lower micromolar inhibition potency compared to established drugs like gefitinib (IC50 = 160 µM) .

| Compound | HepG2 IC50 (µM) | MDA-MB-468 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|---|

| 9 | 3.8 | 3.2 | 12.4 |

| 10 | 4.3 | 3.2 | 20 |

| Gefitinib | 160 | - | - |

Case Studies and Research Findings

Several studies have explored the anticancer potential of quinazoline derivatives, including:

- MTT Assay Results : In vitro assays using the MTT method demonstrated that compounds derived from quinazoline scaffolds induce significant morphological changes in cancer cells, suggesting mechanisms of cell death through apoptosis or necrosis .

- Comparative Studies : A comparative analysis with other quinazoline derivatives revealed that certain modifications enhance cytotoxicity and selectivity towards cancer cells, indicating potential routes for drug development .

Q & A

Q. Basic

Q. Advanced

- Intermediate Purification : Use column chromatography or recrystallization to isolate key intermediates (e.g., diastereomeric mixtures resolved via methanol recrystallization) .

- Catalyst Optimization : Transition metal catalysts (e.g., Pd for cross-coupling) improve efficiency. reports 2–5% yields in unoptimized routes, suggesting room for improvement .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity in cyclization steps .

What are the common structural analogs and their biological relevance?

Q. Basic

- 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline (CAS 885277-63-4) : Used in kinase inhibition studies .

- 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol : Exhibits antimicrobial activity against Gram-positive bacteria .

Advanced Insight : Modifying the chloromethyl group to hydrazinomethyl or benzylidene derivatives enhances solubility and target affinity .

How to assess metabolic stability in vitro?

Q. Advanced

- Liver Microsome Assays : Incubate with rat/human liver microsomes and measure half-life (t₁/₂) via LC-MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate interactions with cytochrome P450 enzymes .

- Data Interpretation : Compare metabolic profiles with structurally similar compounds (e.g., ethyl 7-chloro-6-fluoro-1-quinoline-3-carboxylate, which showed stability in ) .

What safety precautions are essential during handling?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloromethyl ethers, which are carcinogenic) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Halogenated waste must be stored in sealed containers for professional treatment .

How to resolve contradictions in reported biological activities?

Q. Advanced

- Bioassay Standardization : Ensure consistent bacterial strains (e.g., S. aureus ATCC 25923) and assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 2-fluorobenzyl derivatives in showed enhanced activity due to increased lipophilicity .

What computational methods support SAR studies?

Q. Advanced

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide halogen placement .

- Molecular Docking : Simulate binding to targets like EGFR kinase (PDB ID: 1M17) to prioritize synthetic targets .

Example : Ethyl-6-(chloromethyl)-4-(3-chloromethyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate was analyzed using DFT to optimize reactivity .

How is this compound used as a building block in medicinal chemistry?

Q. Basic

- Kinase Inhibitor Development : The quinazoline core is a scaffold for EGFR inhibitors.

- Antimicrobial Hybrids : Combine with benzimidazole or thiazole moieties to enhance activity (e.g., hybrids in showed MICs of 1–4 µg/mL against S. aureus) .

Advanced Application : SynChem, Inc. lists 4-Chloro-2-(4-chloro-phenyl)-6-fluoro-quinazoline (CAS 885277-63-4) as a key intermediate for targeted covalent inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。